N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride
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Overview
Description
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a biphenyl moiety, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and attachment of the piperidine ring. One common synthetic route is as follows:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Piperidine Ring: The piperidine ring can be attached through an amide coupling reaction between the biphenyl carboxylic acid derivative and piperidine.
Industrial Production Methods
Industrial production of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-yl)-4’-(methyl)biphenyl-2-carboxamide hydrochloride
- N-(Piperidin-4-yl)-4’-(fluoromethyl)biphenyl-2-carboxamide hydrochloride
- N-(Piperidin-4-yl)-4’-(chloromethyl)biphenyl-2-carboxamide hydrochloride
Uniqueness
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O.ClH/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15;/h1-8,15,23H,9-12H2,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMCSRFLHRURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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